
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester typically involves multiple steps, starting from commercially available naphthalene derivatives. Common synthetic routes may include:
Esterification: The carboxylic acid group of the naphthalene derivative is esterified using methanol in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at the 5 and 7 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Alkylation: The propenyloxy group can be introduced via an alkylation reaction using allyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted naphthalenes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Methoxy-naphthalene derivatives: Compounds with methoxy groups at various positions on the naphthalene ring.
Propenyloxy-naphthalene derivatives: Compounds with propenyloxy groups attached to the naphthalene ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other naphthalene derivatives.
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
methyl 5,7-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-15-9-12(17(18)21-4)7-11-8-13(19-2)10-14(20-3)16(11)15/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
RFYLMFYYVITYKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


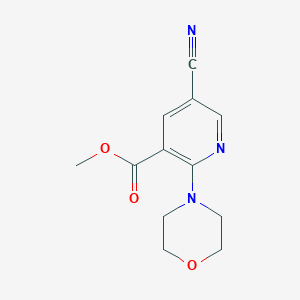

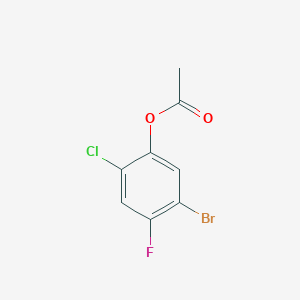
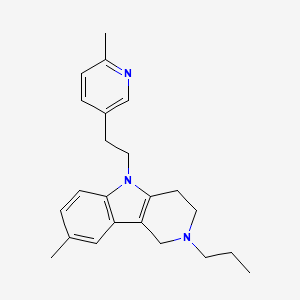
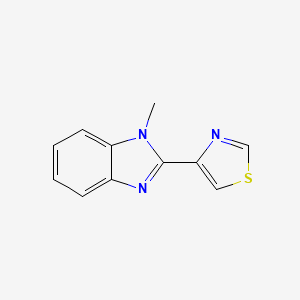
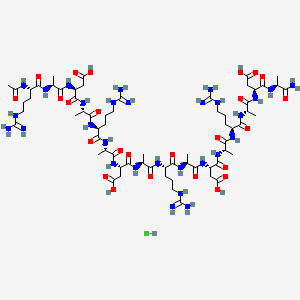
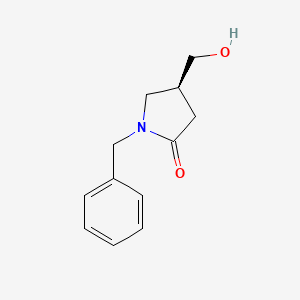
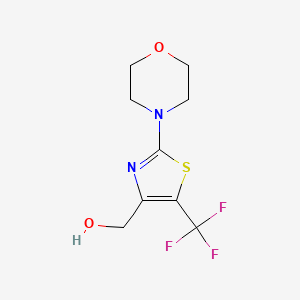
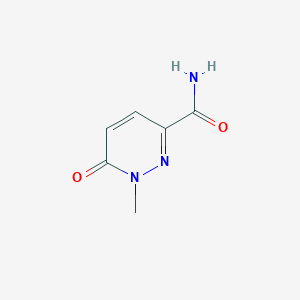

![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
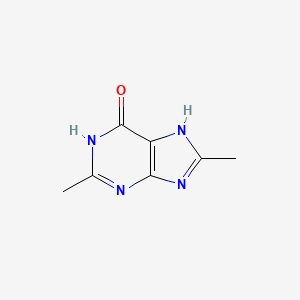
![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
